molecular formula C15H19N3O B2647169 2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1436196-30-3

2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide

Cat. No.: B2647169
CAS No.: 1436196-30-3
M. Wt: 257.337
InChI Key: LFZCIOFBMBRNPT-UHFFFAOYSA-N
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Description

2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide ( 1436196-30-3) is an organic compound with the molecular formula C15H19N3O and a molecular weight of 257.33 g/mol . This complex molecule is characterized by its strategic combination of multiple functional groups, including a secondary amino group, a dual alkyne chain (featuring both but-2-yn-1-yl and prop-2-yn-1-yl groups), and a distinct acetamide moiety bearing a cyano group and a cyclopropyl ring . The presence of the rigid cyclopropyl ring can influence the molecule's stereoelectronic properties and contributes to conformational rigidity, while the nitrile (cyano) group provides kinetic stability and is a potential handle for further chemical modification . The dual alkyne functionality suggests significant potential for selective functionalization and participation in metal-catalyzed reactions, such as cycloadditions, making this acetamide a versatile and valuable intermediate in advanced organic synthesis . Its unique structural features render it particularly relevant in pharmaceutical research and drug discovery, where it may be used as a key building block for the construction of more complex, bioactive molecules . This product is intended for research purposes and is strictly for laboratory use only. IDENTIFIERS CAS Number: 1436196-30-3 Synonym: 2-(2-Butyn-1-yl-2-propyn-1-ylamino)-N-(1-cyano-1-cyclopropylethyl)acetamide MDL: MFCD30533314 InChI Key: LFZCIOFBMBRNPT-UHFFFAOYSA-N PHYSICAL AND CHEMICAL PROPERTIES Molecular Formula: C15H19N3O Molecular Weight: 257.33 g/mol Exact Mass: 257.1528 Predicted Boiling Point: 475.8 ± 45.0 °C Predicted Density: 1.142 ± 0.06 g/cm³ at 20 °C PSA: 56.06 Ų

Properties

IUPAC Name

2-[but-2-ynyl(prop-2-ynyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-4-6-10-18(9-5-2)11-14(19)17-15(3,12-16)13-7-8-13/h2,13H,7-11H2,1,3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZCIOFBMBRNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN(CC#C)CC(=O)NC(C)(C#N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The cyano group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide (C₁₄H₁₄F₂N₂OS)
  • Key Differences: Replaces the dual alkyne amino groups with a 2,4-difluorophenylsulfanyl substituent.
  • Molecular weight (296.34 g/mol) is lower than the target compound (estimated >300 g/mol due to additional alkyne groups).
2-Iodo-N-(prop-2-yn-1-yl)acetamide (C₅H₆INO)
  • Key Differences : Simpler propargyl (prop-2-ynyl) substitution and an iodoacetamide backbone.
  • Implications :
    • Iodo substitution enables nucleophilic displacement reactions, unlike the target compound’s alkynes.
    • Low synthetic yield (5% reported) suggests challenges in stabilizing alkyne-containing intermediates .
N-Benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide (C₁₂H₁₂INO)
  • Implications: Increased molecular weight (313.13 g/mol) compared to non-aromatic analogs. Benzyl and iodo groups may enhance π-π stacking or halogen-bonding interactions in biological targets.

Pharmacological and Structural Analogues

Benzothiazole-Based Acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide)
  • Key Differences : Benzothiazole and aryl substitutions replace the cyclopropane and alkyne groups.
  • Implications :
    • Trifluoromethyl and methoxy groups improve bioavailability and target affinity in enzyme inhibition (common in kinase inhibitors).
    • Benzothiazole cores are associated with anticancer and antimicrobial activity, differing from the target compound’s untested biological profile.
2-Cyano-N-[(methylamino)carbonyl]acetamide (C₅H₇N₃O₂)
  • Key Differences: Simpler cyano and methylamino substituents without cyclopropane or alkynes.
  • Implications: Limited toxicological data highlight safety uncertainties for cyano-containing analogs . Reduced steric bulk may enhance solubility but decrease target specificity.

Structural and Functional Group Analysis

Compound Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Dual alkynes, cyclopropane-cyano ~350 (estimated) High reactivity potential, steric hindrance
N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide Difluorophenylsulfanyl, cyclopropane-cyano 296.34 Metabolic stability, thiol reactivity
2-Iodo-N-(prop-2-yn-1-yl)acetamide Propargyl, iodo 227.02 Nucleophilic displacement utility
Benzothiazole Derivatives Trifluoromethylbenzothiazole, aryl 300–400 Enzyme inhibition, high target affinity

Biological Activity

The compound 2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₅N₃O
  • Molecular Weight : 229.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may act as an inhibitor of certain kinases and enzymes that play crucial roles in cell proliferation and survival.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.
  • Receptor Modulation : It may modulate G-protein coupled receptors (GPCRs), influencing neurotransmitter release and cellular responses.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

Cell Line IC50 (µM)
MCF-710
A54915

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by Elian et al. (2024) focused on synthesizing derivatives of acetamides, including our compound, which showed promising results against resistant strains of bacteria. The study highlighted the need for further exploration into structure-activity relationships to optimize efficacy.
  • Case Study on Anticancer Properties :
    Research published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various alkynyl-substituted acetamides, including our compound. The findings suggested a correlation between alkynyl chain length and anticancer potency, warranting further investigation into this relationship.

Q & A

Q. What degradation pathways are observed under accelerated stability conditions?

  • Stability protocols :
  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC-UV.
  • Identified products : Cyano hydrolysis to carboxylic acid (retention time shift from 12.3 → 9.8 min) .

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